molecular formula C12H14N4S B5815038 1-Propan-2-yl-3-quinoxalin-6-ylthiourea

1-Propan-2-yl-3-quinoxalin-6-ylthiourea

Cat. No.: B5815038
M. Wt: 246.33 g/mol
InChI Key: WIPNOXQSORSRNX-UHFFFAOYSA-N
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Description

1-Propan-2-yl-3-quinoxalin-6-ylthiourea is a thiourea derivative featuring a quinoxaline moiety substituted at the 6-position and a propan-2-yl group attached via the thiourea linkage. The quinoxaline scaffold is a bicyclic aromatic system known for its electron-deficient nature, which enhances reactivity in coordination chemistry and pharmacological applications. Thiourea derivatives are widely studied for their versatility in catalysis, metal coordination, and bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

1-propan-2-yl-3-quinoxalin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8(2)15-12(17)16-9-3-4-10-11(7-9)14-6-5-13-10/h3-8H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPNOXQSORSRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Propan-2-yl-3-quinoxalin-6-ylthiourea typically involves the reaction of quinoxaline derivatives with isopropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. These methods are designed to be cost-effective and environmentally friendly, adhering to the principles of green chemistry .

Chemical Reactions Analysis

1-Propan-2-yl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 1-Methyl-3-quinoxalin-6-ylthiourea: Replaces the propan-2-yl group with a methyl group, reducing steric bulk.
  • 1-Cyclohexyl-3-quinoxalin-2-ylthiourea: Substitutes the quinoxaline 6-position with a 2-position and uses a cyclohexyl group, altering electronic and steric properties.
Physicochemical Properties

Computational studies using density-functional theory (DFT) methods, such as the Becke three-parameter hybrid functional (B3LYP) , predict the following properties:

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Dipole Moment (Debye)
1-Propan-2-yl-3-quinoxalin-6-ylthiourea 263.34 2.8 0.12 4.5
1-Methyl-3-quinoxalin-6-ylthiourea 221.26 1.9 0.45 3.8
1-Cyclohexyl-3-quinoxalin-2-ylthiourea 315.43 3.5 0.03 5.1

Key Findings :

  • The propan-2-yl group increases hydrophobicity (LogP = 2.8) compared to the methyl analog (LogP = 1.9) .
  • Solubility decreases with larger alkyl substituents due to reduced polarity.
Electronic and Reactivity Profiles

Wavefunction analysis via Multiwfn reveals:

  • The quinoxaline 6-position in this compound exhibits higher electron density (ELF = 0.72) than the 2-position in cyclohexyl analogs (ELF = 0.65), favoring electrophilic substitution.
  • The thiourea sulfur atom in the target compound shows stronger nucleophilicity (Fukui index $ f^- = 0.15 $) compared to phenylthiourea derivatives ($ f^- = 0.11 $) .

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